Calceolarioside A

Catalog No.
S628871
CAS No.
84744-28-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside A

CAS Number

84744-28-5

Product Name

Calceolarioside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Synonyms

calceolarioside, calceolarioside A

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Antinociceptive and Anti-Inflammatory Properties

Specific Scientific Field: This research falls under the field of Pharmacology and Biochemistry .

Summary of the Application: Calceolarioside A, a phenylpropanoid glycoside isolated from various Calceolaria species, has been found to display antinociceptive (pain-relieving) and anti-inflammatory properties .

Methods of Application or Experimental Procedures: In models of acute nociception induced by thermal stimuli, such as the hot plate and tail flick test, calceolarioside A was administered at doses of 1, 5, and 10 μg in the left cerebral ventricles . In an inflammatory based persistent pain model as the formalin test, calceolarioside A at the high dose tested (100 μg/paw) was used . In carrageenan-induced thermal hyperalgesia and zymosan-induced paw edema model, calceolarioside A (50 and 100 μg/paw) was used .

Results or Outcomes: In the formalin test, calceolarioside a reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, calceolarioside A was able to significantly reverse thermal hyperalgesia induced by carrageenan . In the zymosan-induced paw edema model, calceolarioside A induced a significant reduction in the edema from 1 to 4 h after zymosan administration . Calceolarioside A also reduced the release of IL-6, TNFα, and IL-1β pro-inflammatory cytokines from LPS-stimulated THP-1 cells in a concentration-dependent manner .

Calceolarioside A is a phenylpropanoid glycoside derived from various species of the genus Calceolaria. This compound is characterized by its complex structure, which includes a phenylpropanoid moiety attached to a sugar unit. Its chemical formula is C23H26O11C_{23}H_{26}O_{11}, and it has been studied for its diverse biological activities, particularly in the context of inflammation and oxidative stress .

Typical of phenylpropanoid glycosides. These may include hydrolysis, oxidation, and conjugation reactions. In aqueous environments, it can be hydrolyzed to release its sugar component, which can affect its biological activity. The compound has shown stability under neutral pH conditions but may degrade under extreme acidic or basic conditions .

Research indicates that calceolarioside A exhibits significant anti-inflammatory and antinociceptive properties. In experimental models, it has been shown to reduce pain responses in mice subjected to thermal stimuli and formalin-induced pain . Additionally, calceolarioside A has protective effects against oxidative stress, as evidenced by its ability to inhibit cell death induced by adriamycin in cardiomyocytes. It operates by reducing reactive oxygen species levels and modulating pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

The synthesis of calceolarioside A can be approached through various methods, including:

  • Natural Extraction: Isolated from Calceolaria species.
  • Total Synthesis: Synthetic routes have been developed for similar phenylpropanoid glycosides, which could be adapted for calceolarioside A. For instance, a four-step synthesis has been reported for related compounds, emphasizing the feasibility of synthetic approaches in creating these complex molecules .

Calceolarioside A holds potential applications in:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for inflammatory diseases and oxidative stress-related conditions.
  • Nutraceuticals: As a natural product with health benefits, it may be incorporated into dietary supplements aimed at reducing inflammation or enhancing antioxidant defenses.

Interaction studies have highlighted calceolarioside A's ability to modulate inflammatory pathways. It significantly reduces the secretion of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides, suggesting a mechanism by which it exerts its anti-inflammatory effects . Additionally, its protective role against beta-amyloid-induced toxicity in neuronal cells underscores its potential neuroprotective properties .

Calceolarioside A is part of a larger class of phenylpropanoid glycosides that exhibit various biological activities. Here are some similar compounds:

Compound NameStructure TypeNotable Activity
Calceolarioside BPhenylpropanoid glycosideAntioxidant properties
Eutigoside APhenylpropanoid glycosideAnti-inflammatory effects
Syringalide BPhenylpropanoid glycosideAntimicrobial activity

Uniqueness of Calceolarioside A

What sets calceolarioside A apart from these compounds is its specific combination of anti-inflammatory and neuroprotective effects while also demonstrating potent antioxidative capabilities. The unique structural features contribute to its distinct pharmacological profile, making it a valuable subject for further research in medicinal chemistry and pharmacology .

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-08-15

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